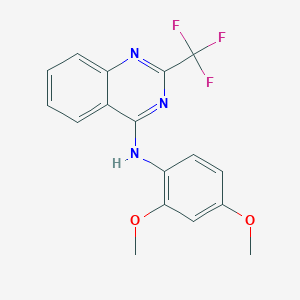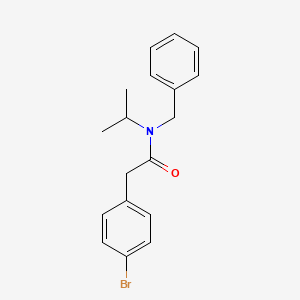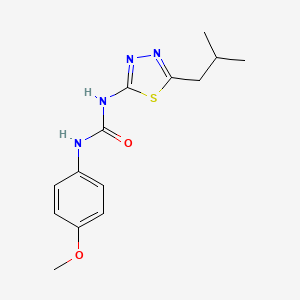
2-ethylsulfanyl-5-(4-nitrophenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethylsulfanyl-5-(4-nitrophenyl)-1H-imidazole is a heterocyclic compound that contains an imidazole ring substituted with an ethylsulfanyl group at the 2-position and a nitrophenyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylsulfanyl-5-(4-nitrophenyl)-1H-imidazole typically involves the reaction of 4-nitrobenzaldehyde with ethyl mercaptan and ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-ethylsulfanyl-5-(4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating effect of the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted imidazole.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学的研究の応用
2-ethylsulfanyl-5-(4-nitrophenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new drugs, particularly those targeting bacterial infections.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-ethylsulfanyl-5-(4-nitrophenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the ethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes.
類似化合物との比較
Similar Compounds
2-ethylsulfanyl-5-phenyl-1H-imidazole: Lacks the nitro group, which may result in different biological activity.
2-methylsulfanyl-5-(4-nitrophenyl)-1H-imidazole: Contains a methylsulfanyl group instead of an ethylsulfanyl group, potentially affecting its reactivity and properties.
5-(4-nitrophenyl)-1H-imidazole: Lacks the ethylsulfanyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-ethylsulfanyl-5-(4-nitrophenyl)-1H-imidazole is unique due to the presence of both the ethylsulfanyl and nitrophenyl groups, which confer specific electronic and steric properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
2-ethylsulfanyl-5-(4-nitrophenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-2-17-11-12-7-10(13-11)8-3-5-9(6-4-8)14(15)16/h3-7H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSQTTDVIRVUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5843264.png)

![2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYLENE}AMINO)-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE](/img/structure/B5843272.png)

![3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]BENZALDEHYDE 1-(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE](/img/structure/B5843288.png)
![3,5,5-trimethyl-2-methylsulfanyl-6H-benzo[h]quinazolin-4-one](/img/structure/B5843292.png)
![3-bromo-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5843295.png)

![{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE](/img/structure/B5843312.png)


![8-ethoxy-1,3-dimethyl-6-(thiophen-2-yl)-4H-cyclohepta[c]furan-4-one](/img/structure/B5843335.png)

![methyl 3-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5843366.png)
